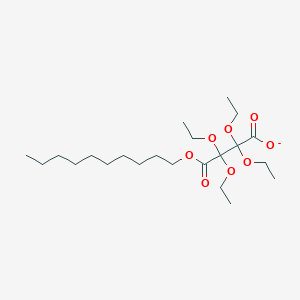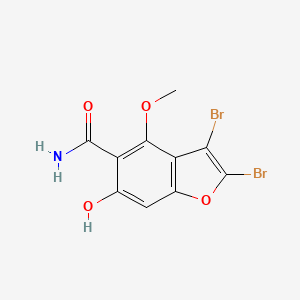
2,3-Dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in drug discovery and development .
Preparation Methods
The synthesis of 2,3-Dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide typically involves multi-step reactions. One common method includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzofuran ring.
Hydroxylation and Methoxylation: These steps introduce hydroxyl and methoxy groups, respectively.
Amidation: The final step involves converting the carboxylic acid group to a carboxamide.
Chemical Reactions Analysis
2,3-Dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: Bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
2,3-Dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide is unique due to its specific substitution pattern on the benzofuran ring. Similar compounds include:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative used in phototherapy.
Angelicin: Known for its antimicrobial properties
These compounds share the benzofuran core but differ in their specific functional groups and biological activities.
Properties
CAS No. |
88258-50-8 |
|---|---|
Molecular Formula |
C10H7Br2NO4 |
Molecular Weight |
364.97 g/mol |
IUPAC Name |
2,3-dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C10H7Br2NO4/c1-16-8-5(10(13)15)3(14)2-4-6(8)7(11)9(12)17-4/h2,14H,1H3,(H2,13,15) |
InChI Key |
DTUNHXRACGCIDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC2=C1C(=C(O2)Br)Br)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid](/img/structure/B14382664.png)
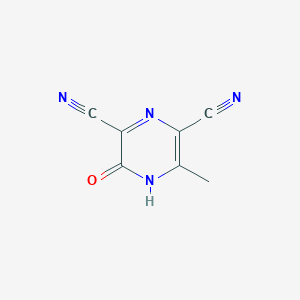
![6,11-Dihydro-12H-[1]benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14382673.png)

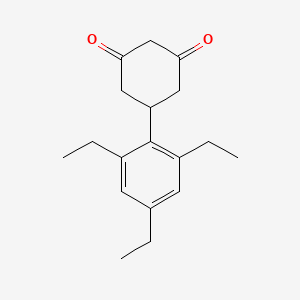
![N,N'-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14382688.png)
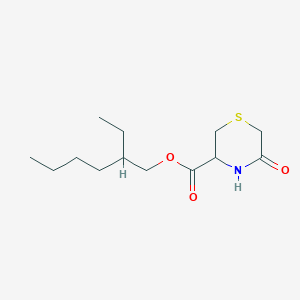

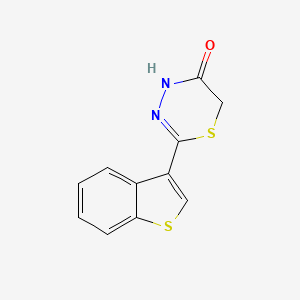

![1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B14382721.png)
![Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate](/img/structure/B14382723.png)
